molecular formula C20H15BrO B12525766 3-Bromo-9-p-tolyl-9H-fluoren-9-ol

3-Bromo-9-p-tolyl-9H-fluoren-9-ol

Cat. No.: B12525766
M. Wt: 351.2 g/mol
InChI Key: WOXPUJRHTAYWCN-UHFFFAOYSA-N
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Description

3-Bromo-9-p-tolyl-9H-fluoren-9-ol is a chemical compound with the molecular formula C20H15BrO It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features a bromine atom at the 3-position and a p-tolyl group at the 9-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-9-p-tolyl-9H-fluoren-9-ol typically involves the bromination of 9-p-tolyl-9H-fluoren-9-ol. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-9-p-tolyl-9H-fluoren-9-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-9-p-tolyl-9H-fluoren-9-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-9-p-tolyl-9H-fluoren-9-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-9-p-tolyl-9H-fluoren-9-ol is unique due to the presence of both a bromine atom and a p-tolyl group, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C20H15BrO

Molecular Weight

351.2 g/mol

IUPAC Name

3-bromo-9-(4-methylphenyl)fluoren-9-ol

InChI

InChI=1S/C20H15BrO/c1-13-6-8-14(9-7-13)20(22)18-5-3-2-4-16(18)17-12-15(21)10-11-19(17)20/h2-12,22H,1H3

InChI Key

WOXPUJRHTAYWCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(C3=C(C=C(C=C3)Br)C4=CC=CC=C42)O

Origin of Product

United States

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